Potassium tetradecanoate-D27

Descripción general

Descripción

Potassium tetradecanoate-D27, also known as potassium myristate-D27, is a deuterated form of potassium myristate. This compound is a fatty acid salt that has been studied for its potential biological activity and applications in various fields. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic and pharmacokinetic profiling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Potassium tetradecanoate-D27 is synthesized through the deuteration of tetradecanoic acid, followed by neutralization with potassium hydroxide. The general synthetic route involves the following steps:

Deuteration of Tetradecanoic Acid: Tetradecanoic acid is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium. This process typically involves the use of deuterium oxide (D2O) and a suitable catalyst.

Neutralization: The deuterated tetradecanoic acid is then neutralized with potassium hydroxide to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Large quantities of tetradecanoic acid are deuterated using deuterium oxide and catalysts in industrial reactors.

Neutralization and Purification: The deuterated acid is neutralized with potassium hydroxide, and the resulting this compound is purified through crystallization and filtration techniques to achieve high purity levels.

Análisis De Reacciones Químicas

Types of Reactions

Potassium tetradecanoate-D27 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and other cationic species are used under mild to moderate conditions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols.

Substitution: Produces various substituted fatty acid salts depending on the substituent used.

Aplicaciones Científicas De Investigación

Potassium tetradecanoate-D27 is widely used in scientific research due to its unique properties:

Chemistry: Used as a tracer in metabolic studies and to study reaction mechanisms involving fatty acids.

Biology: Employed in studies of lipid metabolism and membrane dynamics.

Medicine: Investigated for its potential in drug development, particularly in understanding drug metabolism and pharmacokinetics.

Industry: Used in the production of deuterated compounds for various industrial applications, including the development of stable isotopes for research and diagnostic purposes

Mecanismo De Acción

The mechanism of action of potassium tetradecanoate-D27 involves its incorporation into biological systems where it mimics the behavior of natural fatty acids. The deuterium labeling allows for precise tracking and analysis of its metabolic pathways. It interacts with enzymes involved in lipid metabolism, providing insights into the molecular targets and pathways affected by fatty acids .

Comparación Con Compuestos Similares

Similar Compounds

Potassium myristate: The non-deuterated form of potassium tetradecanoate-D27.

Potassium palmitate: Another fatty acid salt with a similar structure but a longer carbon chain.

Potassium stearate: A fatty acid salt with an even longer carbon chain.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it an excellent tracer for studying metabolic processes and drug interactions, offering more detailed insights compared to its non-deuterated counterparts .

Actividad Biológica

Potassium tetradecanoate-D27, a deuterated fatty acid salt, has garnered attention in various scientific fields due to its unique properties and biological activities. This article explores its synthesis, mechanisms of action, applications in research, and comparative studies with similar compounds.

Synthesis and Properties

This compound is synthesized through the deuteration of tetradecanoic acid , followed by neutralization with potassium hydroxide. The deuteration process involves replacing hydrogen atoms with deuterium using deuterium oxide (D2O) and a suitable catalyst. The resulting compound is characterized by its ability to mimic natural fatty acids, which is crucial for its application in biological studies.

The mechanism of action of this compound involves its incorporation into biological systems where it acts similarly to natural fatty acids. The deuterium labeling allows researchers to track and analyze metabolic pathways with precision. It interacts with enzymes involved in lipid metabolism, providing insights into molecular targets and pathways affected by fatty acids.

Lipid Metabolism

This compound is primarily employed in studies of lipid metabolism. It serves as a tracer to investigate how fatty acids are processed within biological systems. Its unique labeling enables researchers to observe the dynamics of lipid incorporation and utilization in various cellular contexts.

Drug Development

In medicine, this compound is investigated for its potential in drug development. Its role in understanding drug metabolism and pharmacokinetics is significant, as it helps elucidate how drugs interact with lipid membranes and are metabolized within the body.

Research Applications

This compound has been utilized in various research contexts:

- Metabolic Studies : Used as a tracer to study metabolic pathways involving fatty acids.

- Membrane Dynamics : Investigated for its effects on membrane fluidity and dynamics.

- Pharmacokinetics : Assists in understanding the absorption, distribution, metabolism, and excretion (ADME) of pharmaceutical compounds.

Similar Compounds

| Compound | Structure Description | Unique Features |

|---|---|---|

| Potassium Myristate | Non-deuterated form of tetradecanoate | Commonly used as a surfactant |

| Potassium Palmitate | A fatty acid salt with a longer carbon chain | Used in food and cosmetic formulations |

| Potassium Stearate | Even longer carbon chain | Widely used in soaps and cosmetics |

This compound's unique feature is its deuterium labeling, which provides distinct advantages over its non-deuterated counterparts. This labeling enhances the precision of metabolic studies and drug interaction assessments.

Case Studies

Case Study 1: Lipid Metabolism Tracking

In a study examining lipid metabolism, this compound was used to trace the incorporation of fatty acids into cellular membranes. Researchers observed that cells treated with this compound showed altered membrane fluidity, indicating its significant role in lipid dynamics.

Case Study 2: Drug Interaction Analysis

Another study focused on the pharmacokinetics of a new drug formulation. By using this compound as a tracer, researchers were able to determine how the drug interacted with lipid membranes, revealing critical information about absorption rates and metabolic pathways.

Propiedades

IUPAC Name |

potassium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJBVGYZXWPIKK-GGGIBXBISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

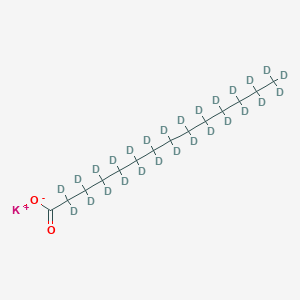

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.